

Suc-Ala-Ala-Pro-Gly-pNA alpha-lytic protease assay protocol

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Compound of Interest

Compound Name: Suc-Ala-Ala-Pro-Gly-pNA

Cat. No.: B12394010

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Application Notes and Protocols for α -Lytic Protease Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

α -Lytic protease, a serine endopeptidase isolated from the bacterium *Lysobacter enzymogenes*, is a valuable tool in proteomics and enzymology research.^[1] It exhibits a distinct cleavage specificity, preferentially hydrolyzing peptide bonds C-terminal to small, neutral amino acids such as Alanine (Ala), Threonine (Thr), Serine (Ser), and Valine (Val).^{[2][3]} This specificity provides a complementary approach to other proteases like trypsin. The chromogenic substrate N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Glycine p-nitroanilide (**Suc-Ala-Ala-Pro-Gly-pNA**) is utilized to conveniently assay the enzymatic activity of α -lytic protease. The protease cleaves the peptide bond C-terminal to the Glycine residue, releasing p-nitroaniline (pNA), which can be quantified spectrophotometrically.

Principle of the Assay

The enzymatic activity of α -lytic protease is determined by monitoring the rate of release of p-nitroaniline (pNA) from the synthetic peptide substrate, **Suc-Ala-Ala-Pro-Gly-pNA**. Upon cleavage by the protease, the colorless substrate yields pNA, which has a strong absorbance

at 410 nm. The initial rate of pNA formation is directly proportional to the concentration of active α -lytic protease under saturating substrate conditions.

Data Presentation

Enzyme and Substrate Specifications

Parameter	Value	Reference
Enzyme	α -Lytic Protease	[1]
EC Number	3.4.21.12	[1]
Source	Lysobacter enzymogenes	[1]
Molecular Weight	~19.8 kDa	[3]
Substrate	Suc-Ala-Ala-Pro-Gly-pNA	
Molecular Formula	C ₂₃ H ₃₀ N ₆ O ₉	
Molecular Weight	534.52 g/mol	
Extinction Coefficient of pNA	8,800 M ⁻¹ cm ⁻¹ at 410 nm	[4]

Recommended Assay Conditions

Parameter	Recommended Condition	Reference
pH	7.5 - 8.5	[3]
Temperature	37°C	[3]
Wavelength for pNA detection	410 nm	[4]
Assay Buffer	50 mM Tris-HCl, pH 8.0	[3]

Effects of Various Additives on α -Lytic Protease Activity

Additive	Concentration	Effect on Activity	Reference
Sodium Deoxycholate	0.1%	Stimulates	[3]
Sodium Deoxycholate	1.0%	~40% Inhibition	[3]
Sodium Dodecyl Sulfate (SDS)	0.1%	~50% Inhibition	[3]
Guanidine Hydrochloride	1 M	~80% Inhibition	[3]
Phenylmethylsulfonyl fluoride (PMSF)	-	Strong Inhibition	[2][3]

Note: While specific kinetic parameters (K_m and V_{max}) for the **Suc-Ala-Ala-Pro-Gly-pNA** substrate with α -lytic protease are not readily available in the cited literature, a similar experimental setup would be used to determine these values through substrate concentration-velocity experiments.

Experimental Protocols

Reagent Preparation

- Assay Buffer (50 mM Tris-HCl, pH 8.0):
 - Dissolve 6.057 g of Tris base in 800 mL of deionized water.
 - Adjust the pH to 8.0 with concentrated HCl.
 - Bring the final volume to 1 L with deionized water.
 - Store at 4°C.
- α -Lytic Protease Stock Solution:
 - Prepare a stock solution of α -lytic protease in 10 mM sodium acetate, pH 5.0, to maintain stability.[3]

- The final concentration will depend on the specific activity of the enzyme lot. A starting concentration of 1 mg/mL is recommended.
- Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3]
- Substrate Stock Solution (10 mM **Suc-Ala-Ala-Pro-Gly-pNA**):
 - Dissolve 5.35 mg of **Suc-Ala-Ala-Pro-Gly-pNA** in 1 mL of dimethyl sulfoxide (DMSO).
 - Store the stock solution in small aliquots at -20°C, protected from light.

Assay Protocol

- Prepare Working Solutions:
 - Enzyme Working Solution: Dilute the α -lytic protease stock solution in Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically but a starting point of 1-10 μ g/mL in the final reaction volume is suggested.
 - Substrate Working Solution: Dilute the 10 mM substrate stock solution in Assay Buffer to the desired final concentration. A typical starting concentration is 1 mM.
- Assay Procedure (96-well plate format):
 - Add 180 μ L of the Substrate Working Solution to each well of a clear, flat-bottom 96-well plate.
 - Pre-incubate the plate at 37°C for 5 minutes to bring the substrate to the reaction temperature.
 - Initiate the reaction by adding 20 μ L of the Enzyme Working Solution to each well.
 - Immediately place the plate in a microplate reader pre-heated to 37°C.
 - Measure the absorbance at 410 nm every 30 seconds for 10-15 minutes.
- Controls:
 - Blank: 180 μ L of Substrate Working Solution and 20 μ L of Assay Buffer (without enzyme).

- Substrate Control: 180 μL of Assay Buffer and 20 μL of Substrate Stock Solution to check for spontaneous hydrolysis.
- Enzyme Control: 180 μL of Assay Buffer and 20 μL of Enzyme Working Solution.

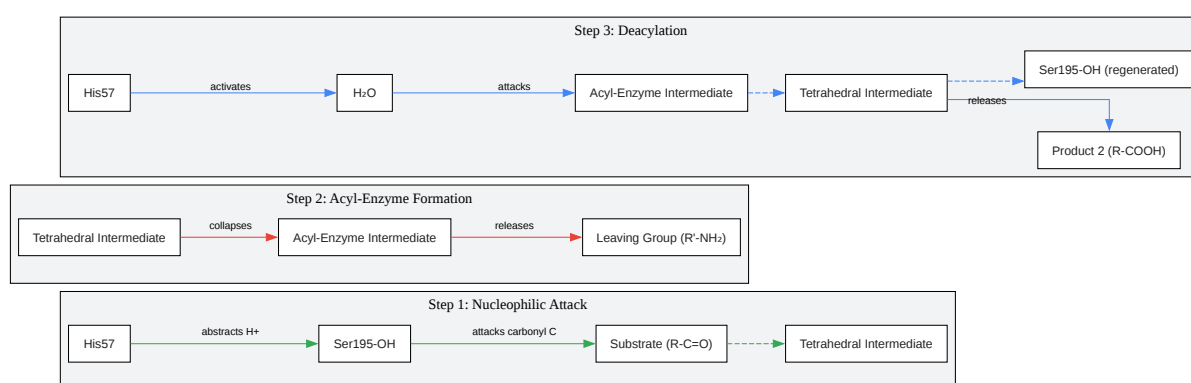
Data Analysis

- Calculate the rate of reaction ($\Delta\text{Abs}/\text{min}$):
 - Subtract the absorbance of the blank from all other readings.
 - Plot the absorbance at 410 nm versus time for each reaction.
 - Determine the initial linear portion of the curve and calculate the slope ($\Delta\text{Abs}/\text{min}$).
- Calculate the concentration of pNA produced:
 - Use the Beer-Lambert law: $A = \epsilon bc$
 - A = Absorbance
 - ϵ = Molar extinction coefficient of pNA ($8,800 \text{ M}^{-1}\text{cm}^{-1}$)
 - b = Path length of the light in the well (typically provided by the plate manufacturer, often around 0.5 cm for a 200 μL volume in a 96-well plate).
 - c = Concentration of pNA (M)
 - Concentration of pNA (M) = $(\Delta\text{Abs}/\text{min}) / (\epsilon * b)$
- Calculate the enzyme activity:
 - Activity ($\mu\text{mol}/\text{min}/\text{mg}$) = $(\text{Concentration of pNA produced (M)} * \text{Reaction Volume (L)}) / (\text{Amount of enzyme (mg)} * 10^{-6})$

Visualizations

Catalytic Mechanism of α -Lytic Protease

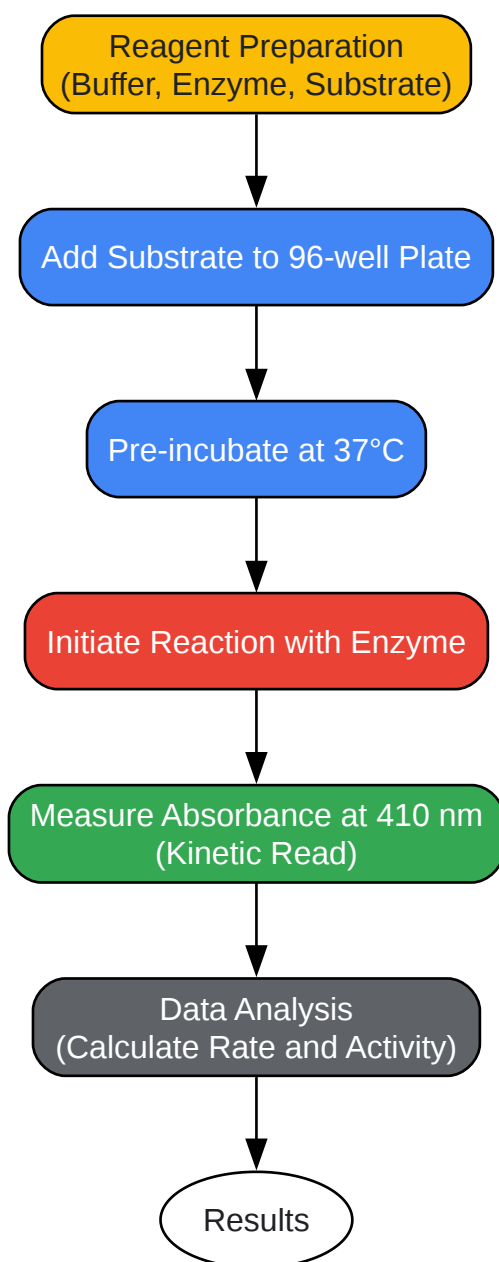
The catalytic mechanism of α -lytic protease follows the canonical serine protease mechanism, involving a catalytic triad of Aspartic Acid, Histidine, and Serine.



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Caption: Simplified catalytic mechanism of α -lytic protease.

Experimental Workflow for α -Lytic Protease Assay

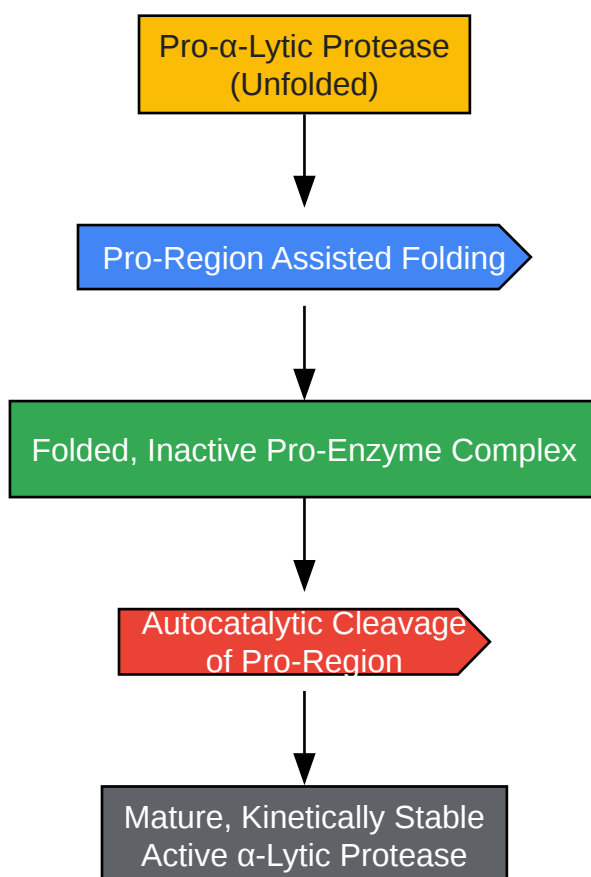


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Caption: Experimental workflow for the α -lytic protease chromogenic assay.

Logical Relationship of α -Lytic Protease Activation

The proper folding and subsequent activation of α -lytic protease is critically dependent on its N-terminal pro-region, which acts as an intramolecular chaperone.



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Caption: Activation pathway of α -lytic protease.

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